molecular formula C11H12FN3 B1360970 5-fluoro-2-pyrrolidin-2-yl-1H-benzimidazole CAS No. 885277-90-7

5-fluoro-2-pyrrolidin-2-yl-1H-benzimidazole

Cat. No.: B1360970
CAS No.: 885277-90-7
M. Wt: 205.23 g/mol
InChI Key: ALCGMNWDBVLARA-UHFFFAOYSA-N
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Description

5-fluoro-2-pyrrolidin-2-yl-1H-benzimidazole is a chemical compound with the molecular formula C11H12FN3 It is a derivative of benzimidazole, a class of compounds known for their diverse biological activities

Chemical Reactions Analysis

5-fluoro-2-pyrrolidin-2-yl-1H-benzimidazole undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-fluoro-2-pyrrolidin-2-yl-1H-benzimidazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-fluoro-2-pyrrolidin-2-yl-1H-benzimidazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may interfere with cellular processes such as DNA replication and protein synthesis .

Comparison with Similar Compounds

5-fluoro-2-pyrrolidin-2-yl-1H-benzimidazole can be compared with other similar compounds such as:

  • 5-Fluoro-2-piperidin-4-yl-1H-benzoimidazole
  • 5-Fluoro-2-(2-fluorobenzyl)-1H-benzoimidazole

These compounds share structural similarities but differ in their specific substituents and biological activities. The uniqueness of this compound lies in its specific combination of the fluorine atom and the pyrrolidine ring, which may confer distinct chemical and biological properties .

Properties

IUPAC Name

6-fluoro-2-pyrrolidin-2-yl-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FN3/c12-7-3-4-8-10(6-7)15-11(14-8)9-2-1-5-13-9/h3-4,6,9,13H,1-2,5H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALCGMNWDBVLARA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=NC3=C(N2)C=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70649182
Record name 6-Fluoro-2-(pyrrolidin-2-yl)-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70649182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885277-90-7
Record name 6-Fluoro-2-(pyrrolidin-2-yl)-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70649182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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